

Spectroscopic Profile of 2-Amino-6-ethoxybenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-ethoxybenzothiazole

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This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound **2-Amino-6-ethoxybenzothiazole**, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering researchers, scientists, and drug development professionals a core reference for its structural elucidation and characterization.

Spectroscopic Data Summary

The empirical formula for **2-Amino-6-ethoxybenzothiazole** is $C_9H_{10}N_2OS$, and it has a molecular weight of 194.25 g/mol. The compound typically appears as a solid with a melting point in the range of 161-163 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **2-Amino-6-ethoxybenzothiazole** provide detailed information about its molecular structure. A comprehensive study published in the Journal of Molecular Structure details the experimental and theoretical NMR data for this compound.[\[1\]](#)

¹H NMR Spectral Data

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃ (ethoxy)	1.42	Triplet	7.0
-CH ₂ - (ethoxy)	4.02	Quartet	7.0
-NH ₂	7.10	Singlet	-
H-5 (aromatic)	6.85	Doublet of doublets	8.6, 2.5
H-7 (aromatic)	7.15	Doublet	2.5
H-4 (aromatic)	7.45	Doublet	8.6

¹³C NMR Spectral Data

Carbon Assignment	Chemical Shift (δ , ppm)
-CH ₃ (ethoxy)	14.9
-CH ₂ - (ethoxy)	63.8
C-5	115.4
C-7	105.1
C-4	121.5
C-6	155.8
C-3a	143.5
C-7a	131.2
C-2 (-C=N)	167.3

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Amino-6-ethoxybenzothiazole** reveals characteristic absorption bands corresponding to its functional groups. The analysis was conducted using the KBr pellet method.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3440, 3320	N-H stretching (asymmetric and symmetric)	Strong
3050	Aromatic C-H stretching	Medium
2975, 2920	Aliphatic C-H stretching	Medium
1620	C=N stretching (thiazole ring)	Strong
1580, 1480	Aromatic C=C stretching	Medium
1240	C-O-C stretching (asymmetric)	Strong
1045	C-O-C stretching (symmetric)	Strong
820	C-H out-of-plane bending (aromatic)	Strong

Mass Spectrometry (MS)

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
194	100	[M] ⁺ (Molecular ion)
166	65	[M - C ₂ H ₄] ⁺
151	40	[M - C ₂ H ₅ O] ⁺
138	30	[M - C ₂ H ₄ - CO] ⁺
124	25	[C ₇ H ₆ NS] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts were referenced to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

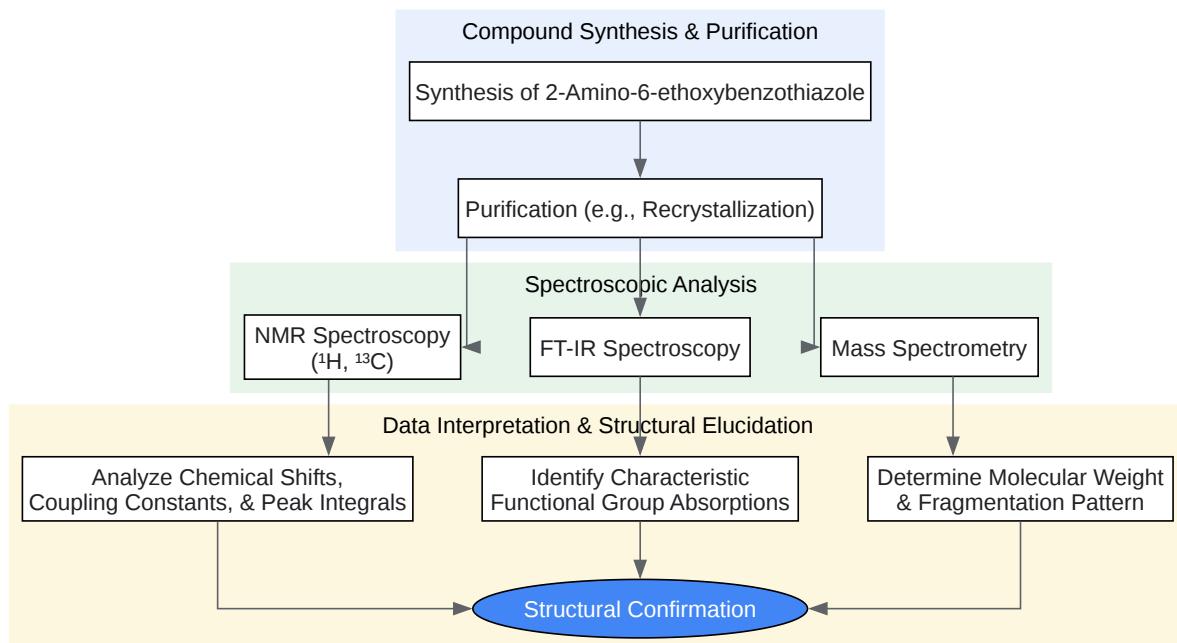
The FT-IR spectrum was obtained using a Shimadzu IRTtracer-100 spectrophotometer. The sample was prepared as a KBr pellet, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was recorded on a JEOL GCmate II mass spectrometer using the electron ionization (EI) method with an ionization energy of 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **2-Amino-6-ethoxybenzothiazole**.

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References

- 1. researchgate.net [researchgate.net]
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